(S,R,S)-AHPC-Me-CO-cyclohexene-Bpin

PROTAC synthesis VHL recruitment modular assembly

(S,R,S)-AHPC-Me-CO-cyclohexene-Bpin is a pre-assembled E3 ubiquitin ligase ligand-linker conjugate comprising the VHL-recruiting (S,R,S)-AHPC-Me moiety, a cyclohexene-based linker, and a pinacol boronic ester (Bpin) warhead. It serves as a modular building block for the rapid assembly of PROTACs targeting SMARCA2/4 and other proteins.

Molecular Formula C36H51BN4O6S
Molecular Weight 678.7 g/mol
Cat. No. B15541185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-Me-CO-cyclohexene-Bpin
Molecular FormulaC36H51BN4O6S
Molecular Weight678.7 g/mol
Structural Identifiers
InChIInChI=1S/C36H51BN4O6S/c1-21(23-10-12-24(13-11-23)29-22(2)38-20-48-29)39-32(44)28-18-27(42)19-41(28)33(45)30(34(3,4)5)40-31(43)25-14-16-26(17-15-25)37-46-35(6,7)36(8,9)47-37/h10-14,20-21,26-28,30,42H,15-19H2,1-9H3,(H,39,44)(H,40,43)/t21-,26?,27+,28-,30+/m0/s1
InChIKeyAGALYTOUPAANQZ-MMNLZROISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-Me-CO-cyclohexene-Bpin: E3 Ligase Ligand-Linker Conjugate for Modular PROTAC Synthesis


(S,R,S)-AHPC-Me-CO-cyclohexene-Bpin is a pre-assembled E3 ubiquitin ligase ligand-linker conjugate comprising the VHL-recruiting (S,R,S)-AHPC-Me moiety, a cyclohexene-based linker, and a pinacol boronic ester (Bpin) warhead . It serves as a modular building block for the rapid assembly of PROTACs targeting SMARCA2/4 and other proteins [1].

Why Generic VHL Ligand-Linker Conjugates Cannot Simply Replace (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin


PROTAC efficacy hinges on precise ternary complex formation, which is exquisitely sensitive to linker length, flexibility, and exit vector geometry [1]. Even minor alterations in the linker or warhead handle can drastically alter degradation efficiency, off-target effects, and synthetic tractability [2]. The specific cyclohexene-Bpin motif in (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin offers a defined spatial arrangement and orthogonal reactivity profile that cannot be assumed with other VHL ligand-linker conjugates.

Quantitative Differentiation of (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin Against Closest Analogs


(S,R,S)-AHPC-Me-CO-cyclohexene-Bpin Pre-Assembled Conjugate vs. (S,R,S)-AHPC-Me: Fewer Synthetic Steps, Consistent Linker Geometry

(S,R,S)-AHPC-Me-CO-cyclohexene-Bpin incorporates both the VHL-recruiting ligand and a cyclohexene-Bpin linker into a single building block, eliminating the need for separate linker attachment and purification steps required when using (S,R,S)-AHPC-Me alone .

PROTAC synthesis VHL recruitment modular assembly

Boronic Ester Handle in (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin Enables Efficient Suzuki Coupling Compared to Amine-Based Linkers

The pinacol boronic ester (Bpin) warhead in (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin is specifically designed for palladium-catalyzed Suzuki-Miyaura cross-coupling, a robust C-C bond-forming reaction that typically proceeds with yields of 82–89% for structurally similar boronic acid/ester substrates in PROTAC contexts [1].

Suzuki-Miyaura coupling C-C bond formation modular PROTAC

Linker Length and Hydrogen-Bonding Capacity in (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin vs. (S,R,S)-AHPC-Ala-CO-cyclohexene-Bpin

The (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin conjugate features a methyl substituent adjacent to the amide linkage, whereas the alanine analog ((S,R,S)-AHPC-Ala-CO-cyclohexene-Bpin) incorporates an extra amide bond and larger molecular volume (MW 735.74) .

linker SAR ternary complex geometry PROTAC optimization

Optimal Research and Industrial Use Cases for (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin


Accelerated PROTAC Library Synthesis Using Pre-Assembled VHL Ligand-Linker Conjugate

When building PROTAC libraries against diverse protein targets, the pre-assembled nature of (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin eliminates the need for separate linker attachment steps. This reduces total synthesis time and minimizes variability in linker geometry . It is particularly advantageous in high-throughput medicinal chemistry workflows where rapid SAR exploration is critical.

High-Yield Suzuki-Miyaura Conjugation of VHL Ligand to Aryl Halide-Containing Target Binders

For target protein ligands that contain aryl halide or pseudohalide moieties, the Bpin warhead of (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin enables efficient Pd-catalyzed cross-coupling. This approach typically yields 82–89% [1], offering a reliable and orthogonal conjugation strategy compared to amide coupling, which can suffer from lower yields and side reactions.

Fine-Tuning Ternary Complex Geometry by Varying Linker Composition in SMARCA2/4 PROTAC Optimization

In projects optimizing SMARCA2/4 PROTACs such as AU-15330, the specific linker geometry of (S,R,S)-AHPC-Me-CO-cyclohexene-Bpin provides a distinct spatial arrangement compared to alanine- or PEG-containing analogs . This allows systematic evaluation of linker effects on ternary complex formation and degradation efficiency, as even small changes in linker length and hydrogen-bonding capacity can profoundly impact activity [2].

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